
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is a complex organosilicon compound. It features a silane group bonded to a cyclohexene ring, which is further substituted with ethenyl, methyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- typically involves the hydrosilylation of a suitable cyclohexene derivative with a silane reagent. Commonly used reagents include dimethylphenylsilane and a catalyst such as platinum or rhodium complexes. The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl and ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a bio-compatible material.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell adhesion and proliferation, making it useful in biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylsilane: Similar in structure but lacks the ethenyl and phenyl groups.
Phenylsilane: Contains a phenyl group but lacks the cyclohexene ring.
Dimethylsilane: Contains two methyl groups but lacks the cyclohexene and phenyl groups.
Uniqueness
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is unique due to its combination of ethenyl, methyl, and phenyl groups attached to a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other silanes may not be suitable.
Propiedades
Número CAS |
159692-35-0 |
|---|---|
Fórmula molecular |
C17H24Si |
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
(3-ethenyl-1-methylcyclohex-3-en-1-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H24Si/c1-5-15-10-9-13-17(2,14-15)18(3,4)16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |
Clave InChI |
GFTBQXIGUXGASS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=C(C1)C=C)[Si](C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


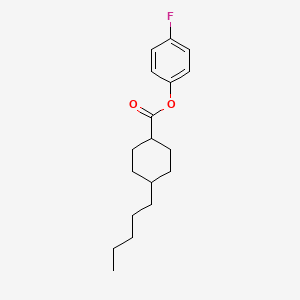
![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
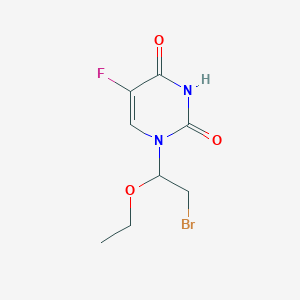
methanone](/img/structure/B14278765.png)

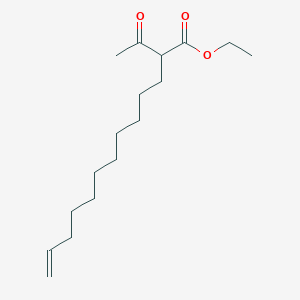
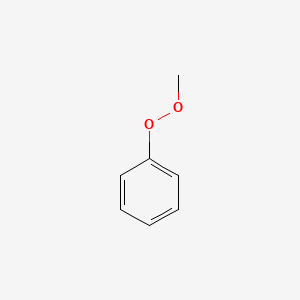
![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)
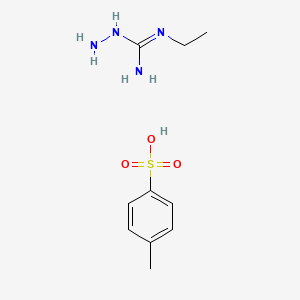
![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)
